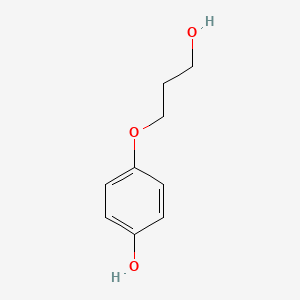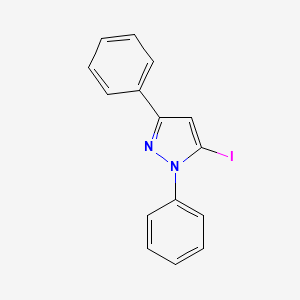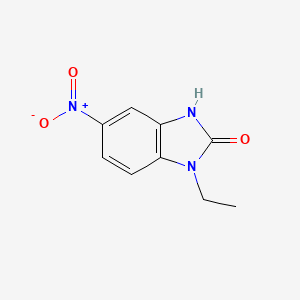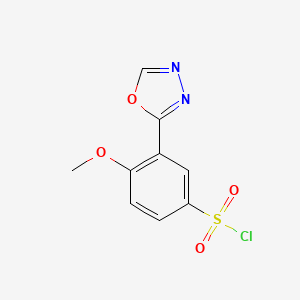
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . These reactions typically require specific conditions such as the use of solvents like ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-ethyl-N-methyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar in structure but with different substituents, leading to variations in biological activity.
2-Amino-1,3,4-oxadiazole: Another heterocyclic compound with similar properties but different reactivity and applications.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C5H9N3S |
|---|---|
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-3-4-7-8-5(6-2)9-4/h3H2,1-2H3,(H,6,8) |
InChI-Schlüssel |
FDTMSJCOZMGBFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(S1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)

![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)


![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)


